JWH 122 8-methylnaphthyl isomer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

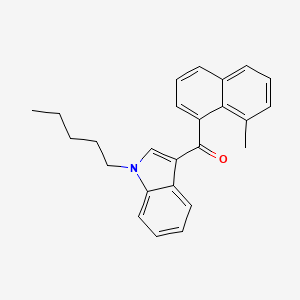

JWH 122 is a synthetic cannabinoid (CB) that displays high-affinities for both central cannabinoid (CB1) (Ki = 0.69 nM) and peripheral cannabinoid (CB2) (Ki = 1.2 nM) receptors. It has been detected in commercially-available herbal products. JWH 122 8-methylnaphthyl isomer differs from JWH 122 in that the methyl group is attached to the naphthyl rings at the 8, rather than the 4, position. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic purposes.

Aplicaciones Científicas De Investigación

Liquid Chromatographic Separation Method Development : A study by Rácz et al. (2016) focused on developing a high-performance liquid chromatography method for the separation of JWH-122 and its methyl isomers. This method, involving UV and mass spectrometric detection, is crucial for forensic analysis, given that JWH-122 is a scheduled narcotic compound and its isomers are categorized as new psychoactive substances (Rácz et al., 2016).

Regioisomeric Differentiation : Kusano et al. (2016) aimed to differentiate the regioisomers of JWH-122 using gas chromatography-electron ionization-mass spectrometry (GC-EI-MS/MS). This study highlights the importance of isomer differentiation in forensic toxicology and medicine, as legal regulations may not cover all isomers of synthetic drugs (Kusano et al., 2016).

In Vitro Metabolism and Hepatic Intrinsic Clearance : Research by Davidsen et al. (2019) investigated the in vitro impact of ω-halogenation on JWH-122's metabolism and intrinsic hepatic clearance. This study is significant for understanding the toxicodynamic and toxicokinetic profiles of JWH-122 and its analogues (Davidsen et al., 2019).

Synthetic Cannabinoid Isomers Characterization : A study by Kernalléguen et al. (2018) used MALDI-MS3 imaging to differentiate three positional isomers of synthetic cannabinoids, including JWH-122, in human hair samples. This innovative method contributes significantly to forensic research, offering a new approach to drug abuse detection (Kernalléguen et al., 2018).

Pharmacological Properties Analysis : Costain et al. (2018) analyzed the pharmacological properties of JWH-122 isomers, comparing them to Δ9-THC and other synthetic cannabinoids. This study is crucial for understanding the physiological and pharmacological effects of these compounds (Costain et al., 2018).

Identification in "Spice-like" Herbal Incenses : Ernst et al. (2011) focused on identifying JWH-122 in "Spice-like" herbal incenses. This study provides valuable data for the easy and fast detection of JWH-122 in complex matrices, which is essential for regulatory and forensic purposes (Ernst et al., 2011).

Propiedades

Nombre del producto |

JWH 122 8-methylnaphthyl isomer |

|---|---|

Fórmula molecular |

C25H25NO |

Peso molecular |

355.5 |

Nombre IUPAC |

(8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |

InChI |

InChI=1S/C25H25NO/c1-3-4-7-16-26-17-22(20-13-5-6-15-23(20)26)25(27)21-14-9-12-19-11-8-10-18(2)24(19)21/h5-6,8-15,17H,3-4,7,16H2,1-2H3 |

Clave InChI |

NMSMHEOGZBXQDF-UHFFFAOYSA-N |

SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC(=C43)C |

Sinónimos |

(8-methylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (1S,14S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1163529.png)